molecular formula C18H14FN3O2 B5597380 N-(3-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

N-(3-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide

Cat. No.: B5597380
M. Wt: 323.3 g/mol
InChI Key: DJUSHHJLHTVZKM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a useful research compound. Its molecular formula is C18H14FN3O2 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.10700486 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, similar in structure to N-(3-fluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, for quantifying 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research revealed significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients compared to controls, correlating these decreases with worsening clinical symptoms and increased neuropathological loads. Such findings underscore the potential of fluorinated benzamide derivatives in the diagnosis and understanding of Alzheimer's disease progression Kepe et al., 2006.

Anticancer Applications

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to this compound, were identified as potent and selective Met kinase inhibitors. This class of compounds demonstrated tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, highlighting their potential as anticancer agents Schroeder et al., 2009.

Synthetic Methodology and Medicinal Chemistry

A study on the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of benzylamines showcases the relevance of fluorinated compounds in medicinal chemistry. The research highlights the utility of N-fluoro-2,4,6-trimethylpyridinium triflate as a fluorine source and NMP as a promoter for the fluorination protocol, demonstrating the broad applicability of such methodologies in the synthesis of potentially bioactive fluorinated benzamides Wang et al., 2009.

Fluorimetric Analysis

Another research explored the fluorimetric assay of 9-fluoro-10-[N-(4'-methyl)piperazinyl]-7-oxo-2,3-dihydro-7H-pyrido[1,2,3 - d,e][1-4]benzothyazin-6-carboxylic acid hydrochloride, a compound structurally related to this compound. This study developed a rapid method for the determination of the compound in serum and pharmaceutical formulations, highlighting the importance of fluorinated benzamides in pharmaceutical analysis Farina, 1989.

Properties

IUPAC Name

N-(3-fluorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2/c1-12-8-9-17(22-21-12)24-16-7-2-4-13(10-16)18(23)20-15-6-3-5-14(19)11-15/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUSHHJLHTVZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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